Tetraethylammonium Iodide
Description
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Properties
CAS No. |
19680-50-3 |
|---|---|
Molecular Formula |
C8H20IN |
Origin of Product |
United States |
Synthetic Chemistry and Methodological Advancements
Preparation Pathways for Tetraethylammonium (B1195904) Iodide
The synthesis of Tetraethylammonium Iodide can be achieved through several established chemical routes. These methods range from direct alkylation of amines to acid-base reactions, providing flexibility for laboratory and potential industrial-scale production.
The most prevalent and straightforward method for preparing this compound is through the quaternization of triethylamine (B128534) with ethyl iodide. wikipedia.org This reaction, a classic example of a Menshutkin reaction, involves the direct alkylation of the tertiary amine, where the lone pair of electrons on the nitrogen atom attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide ion to form the quaternary ammonium (B1175870) salt.
Reaction: Et₃N + EtI → [N(C₂H₅)₄]⁺I⁻
Another well-established conventional route begins with ammonia (B1221849). In this multi-step process, ammonia is treated with an excess of ethyl iodide. The reaction proceeds through successive nucleophilic substitutions, forming ethylamine, diethylamine, and triethylamine as intermediates. vaia.com Given an adequate excess of ethyl iodide, the triethylamine formed in situ undergoes a final alkylation step to yield the desired this compound. vaia.com
A third common approach involves the neutralization reaction between tetraethylammonium hydroxide (B78521) and hydroiodic acid. This acid-base reaction yields this compound and water.
Reaction: [N(C₂H₅)₄]⁺OH⁻ + HI → [N(C₂H₅)₄]⁺I⁻ + H₂O
While the conventional synthesis of this compound is highly efficient, recent advancements have focused on optimizing the processes in which it is used, emphasizing green chemistry principles. These methodological improvements aim to reduce waste and improve atom economy. For instance, in the synthesis of aryl iodides from aromatic amines, this compound is used as the iodide source in a telescopic, metal-free reaction. A significant optimization in this process is the ability to partially recover the tetraethylammonium cation from the reaction residue, which serves to reduce waste and lower the costs associated with raw materials and disposal. nih.gov
Further illustrating process optimization, this compound has been employed as a phase transfer catalyst for the O-alkylation of salicylamide (B354443) to produce ethenzamide under solvent-free conditions. mdpi.com This method represents a green alternative to conventional syntheses that often rely on volatile and toxic organic solvents like dimethylformamide (DMF). mdpi.com The use of this compound in a solid-liquid system minimizes the environmental impact and simplifies product work-up.
This compound as a Phase Transfer Catalyst in Organic Transformations
This compound is widely recognized for its efficacy as a phase transfer catalyst (PTC). researchgate.net It facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous phase and an organic phase.
The mechanism of phase transfer catalysis relies on the ability of the catalyst to transport a reactant from one phase to another where the reaction can occur. In a typical liquid-liquid system, an inorganic nucleophile (e.g., cyanide, hydroxide) is dissolved in the aqueous phase, while the organic substrate is in a non-polar organic solvent. cambridge.org The phases are immiscible, preventing the reactants from interacting.
The Tetraethylammonium cation ([N(C₂H₅)₄]⁺) from the catalyst pairs with the anion of the nucleophile (e.g., CN⁻) in the aqueous phase. This forms a lipophilic ion pair, [N(C₂H₅)₄]⁺CN⁻, which has sufficient solubility in the organic solvent to migrate across the phase boundary. cambridge.orgontosight.ai Once in the organic phase, the "naked" anion is highly reactive and readily participates in the desired reaction with the organic substrate. After the reaction, the catalyst cation is released and can return to the aqueous phase to transport another nucleophile, thus continuing the catalytic cycle. The relatively small ethyl groups of this compound make it less lipophilic than its counterparts with longer alkyl chains, such as Tetrabutylammonium (B224687) Iodide (TBAI), which can influence its catalytic efficiency depending on the specific reaction system. ontosight.ai
This compound has proven to be a versatile catalyst for a variety of nucleophilic substitution reactions. Its application under phase transfer conditions allows for the use of inexpensive inorganic salts in reactions with organic substrates. For example, it effectively catalyzes the geminal di-alkylation of fluorene (B118485), the N,N-dialkylation of aniline (B41778), and the N-alkylation of carbazole, using aqueous sodium hydroxide as the base and alkyl halides as the electrophiles. wikipedia.org Another key application is the 2-hydroxyethylation of carboxylic acids and N-H containing heterocycles using ethylene (B1197577) carbonate as the reagent. wikipedia.org In this reaction, this compound activates the ethylene carbonate for nucleophilic attack by the carboxylate or heterocycle.
The following table summarizes several nucleophilic substitution reactions facilitated by this compound.
| Substrate | Reagent(s) | Product Type | Role of TEAI | Reference |
|---|---|---|---|---|
| Fluorene | Alkyl Halide, aq. NaOH | Geminal Dialkylated Fluorene | Phase Transfer Catalyst | wikipedia.org |
| Aniline | Alkyl Halide, aq. NaOH | N,N-Dialkylated Aniline | Phase Transfer Catalyst | wikipedia.org |
| Carbazole | Alkyl Halide, aq. NaOH | N-Alkylated Carbazole | Phase Transfer Catalyst | wikipedia.org |
| Benzoic Acid | Ethylene Carbonate | 2-Hydroxyethyl Benzoate | Catalyst/Activator | wikipedia.org |
| p-Chlorobenzyl Chloride | Potassium Cyanide, KI | p-Chlorophenyl Acetonitrile | Phase Transfer Catalyst | cambridge.org |
| Salicylamide | Ethyl Iodide, K₂CO₃ | Ethenzamide | Phase Transfer Catalyst | mdpi.com |
Beyond general catalysis, this compound plays a crucial role in directing the stereochemical outcome of certain reactions. A prominent example is the stereoselective synthesis of (Z)-diiodoalkenes from terminal or internal alkynes. wikipedia.orgvulcanchem.com When alkynes are treated with iodine monochloride (ICl) in the presence of this compound, the reaction yields the (Z)-isomer with high selectivity. wikipedia.org
The mechanism for this stereoselectivity is believed to involve the formation of the triiodide ion (I₃⁻). The iodide from this compound reacts with iodine monochloride to form [N(C₂H₅)₄]⁺[I₂Cl]⁻, which can exist in equilibrium with other polyhalogen species. The attack of the alkyne's π-bond on an electrophilic iodine species, followed by the anti-addition of the remaining iodide, typically leads to (E)-diiodoalkenes. However, in the presence of the tetraethylammonium cation, a syn-addition pathway is favored. This may occur through a concerted mechanism or via a vinyl-iodonium intermediate where the bulky cation influences the direction of the subsequent nucleophilic attack by iodide, leading to the formation of the thermodynamically less stable (Z)-isomer. This application is particularly valuable as (Z)-vinyl iodides are important building blocks in cross-coupling reactions for the synthesis of complex organic molecules.
Oxidative Cleavage and Aromatic Group Recombination for Diaryl Ketone Synthesis
A noteworthy application of this compound (Et4NI) is its catalytic role in the synthesis of diaryl ketones. rsc.org This is achieved through an innovative method that combines the oxidative cleavage of C-C double bonds with the recombination of aromatic groups. rsc.org In a process catalyzed by just 2.5 mol% of Et4NI with sodium periodate (B1199274) (NaIO4) as the oxidant, various diaryl ketones can be synthesized efficiently. rsc.orgresearchgate.net Mechanistic studies suggest that NaIO4 functions in both epoxidation and nucleophilic deformylation. rsc.orgresearchgate.net This methodology presents a significant advancement in forming valuable diaryl and aryl alkyl ketones from readily available precursors. researchgate.net
Further research into the oxidative rearrangement of α,β-unsaturated diaryl ketones has provided alternative routes to 1,2-diaryl diketones. nih.gov These reactions proceed via oxidative aryl migration followed by C-C bond cleavage. nih.gov While various iodine sources and oxidants have been explored, the this compound-catalyzed approach offers a distinct and efficient pathway. nih.gov
Table 1: Selected Examples of Diaryl Ketone Synthesis via Oxidative Cleavage
| Starting Material (Alkene) | Product (Diaryl Ketone) | Yield (%) |
|---|---|---|
| 1,1-diphenylethylene | Benzophenone | 95 |
| 1,1-bis(4-methylphenyl)ethylene | 4,4'-Dimethylbenzophenone | 92 |
| 1,1-bis(4-methoxyphenyl)ethylene | 4,4'-Dimethoxybenzophenone | 89 |
| 1-(naphthalen-2-yl)-1-phenylethylene | Naphthalen-2-yl(phenyl)methanone | 85 |
Data sourced from studies on this compound catalyzed synthesis of diaryl ketones. rsc.orgresearchgate.net
Aziridination of Alkenes Catalyzed by this compound Analogues
Analogues of this compound, specifically chiral quaternary ammonium salts, have been demonstrated to be effective catalysts in the diastereoselective aziridination of electron-deficient olefins. acs.orgacs.orgnih.gov These reactions, which utilize N-chloro-N-sodiocarbamates as the nitrogen source, can achieve high levels of stereoselectivity. acs.orgosaka-u.ac.jp The key to this high stereoselectivity is the "matching" stereochemical combination of a chiral auxiliary on the olefin and the chiral ammonium salt catalyst. acs.orgnih.govosaka-u.ac.jp For instance, the use of an l-menthopyrazole as a chiral auxiliary in conjunction with a cinchonidine-derived chiral ammonium salt resulted in perfect diastereoselectivity. acs.orgosaka-u.ac.jp
While achiral phase-transfer catalysts like triethylbenzylammonium chloride can facilitate the reaction, they typically result in poor diastereoselectivity. acs.org The development of these chiral quaternary ammonium salt-catalyzed systems represents a significant step towards the synthesis of enantiomerically pure aziridines. acs.orgosaka-u.ac.jp Further research has explored the use of hypervalent iodine reagents in aziridination, with mechanistic studies suggesting the formation of an aminoiodane that reacts directly with the alkene. nih.gov Aryl iodide has also been shown to mediate the aziridination of various alkenes under mild conditions. acs.org
Functional Group Transformations and Derivatizations
Sulfenylation and Annulation Reactions Mediated by this compound Analogues
Tetrabutylammonium iodide (TBAI), an analogue of this compound, has emerged as a versatile catalyst for sulfenylation and annulation reactions. TBAI, in combination with tert-butyl hydroperoxide (TBHP), facilitates the synthesis of highly functionalized pyrroles through a modular three-component cascade involving an in-situ generated β-enaminone, and an electron-deficient alkyne. manchester.ac.uk This metal-free, one-pot synthesis is scalable and tolerates a variety of amines. manchester.ac.uk
| Reaction Type | Substrates | Product | Catalyst System |
|---|---|---|---|
| [3+2] Annulation | β-ketoesters, primary amines, electron-deficient alkynes | Penta-substituted pyrroles | TBAI/TBHP |
| Intramolecular Annulation | Chalcone (B49325) oximes | 3,5-diarylisoxazoles | TBAI |
| Sulfenylation | N,3-diaryl-1-arylsulfonyl-1H-pyrazol-5-amine, arylsulfonyl hydrazide | N,5-diaryl-4-(arylthio)-1H-pyrazol-3-amines | TBAI |
Oxidative α-Azidation of Carbonyl Compounds
Tetraalkylammonium iodides, particularly tetrabutylammonium iodide (TBAI), have been successfully employed as catalysts in the oxidative α-azidation of carbonyl compounds. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This method allows for the direct azidation of various cyclic β-ketocarbonyl derivatives using sodium azide (B81097) (NaN3) in the presence of an oxidant like dibenzoyl peroxide. beilstein-journals.orgbeilstein-archives.orgresearchgate.net The reaction is operationally simple and provides an efficient route to α-azidated carbonyl compounds. beilstein-journals.orgbeilstein-archives.org
Control experiments support a mechanism involving the in-situ formation of a quaternary ammonium hypoiodite (B1233010) species. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This intermediate facilitates the α-iodination of the carbonyl compound, which is then followed by a phase-transfer-catalyzed nucleophilic substitution by the azide. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This methodology has also shown initial success in analogous α-nitration reactions using sodium nitrite. beilstein-journals.org High-performance hypoiodite catalysis has been developed for the chemoselective oxidative α-azidation of carbonyl compounds using sodium azide and hydrogen peroxide. nih.gov
This compound as a Reagent in Specialized Organic Syntheses
Beyond its catalytic roles, this compound serves as a key reagent in several specialized organic syntheses. It is utilized in the stereoselective formation of (Z)-diiodoalkenes from alkynes by treatment with iodine monochloride (ICl). wikipedia.org Furthermore, it facilitates the 2-hydroxyethylation of carboxylic acids and certain N-H containing heterocycles using ethylene carbonate. wikipedia.org It also acts as a phase-transfer catalyst in various alkylation reactions, including the geminal di-alkylation of fluorene and the N-alkylation of aniline and carbazole. wikipedia.org Its broad utility also extends to its use as a supporting electrolyte in electrochemistry and as a surfactant. medchemexpress.comchemimpex.comtargetmol.com
Electrochemistry and Advanced Ionic System Studies
Investigations of Tetraethylammonium (B1195904) Iodide in Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties, such as low vapor pressure, high thermal stability, and tunable characteristics. mdpi.comresearchgate.net Quaternary ammonium (B1175870) salts, including tetraethylammonium iodide, are common components in the formulation of these advanced ionic systems. mdpi.comnih.gov
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, and a hydrogen bond donor (HBD), such as glycerol or ethylene (B1197577) glycol. mdpi.comdut.ac.za These mixtures exhibit a significant depression in their freezing point compared to the individual components. nih.gov this compound and similar salts like tetraethylammonium bromide (TEAB) and tetraethylammonium acetate (TEAAC) have shown promise as HBAs in DESs designed to inhibit the formation of gas hydrates. mdpi.com
Gas hydrates are ice-like crystalline solids that can form in oil and gas pipelines, leading to blockages and operational hazards. dut.ac.za DESs are being investigated as environmentally friendly thermodynamic hydrate inhibitors (THIs). mdpi.comdut.ac.za They function by shifting the hydrate-liquid-vapor equilibrium (HLVE) curve to lower temperatures and higher pressures, making hydrate formation less favorable. mdpi.com
Research has been conducted on various DES formulations to evaluate their effectiveness. For instance, studies on CO₂ hydrate inhibition using DESs composed of tetraethylammonium salts and HBDs have quantified their performance by measuring the average suppression temperature (ΔT). mdpi.comdntb.gov.uaresearchgate.net
| Performance of Tetraethylammonium-Based DESs as CO₂ Hydrate Inhibitors | |
| DES Composition (HBA:HBD, 1:7 molar ratio) | Average Suppression Temperature (ΔT) in K |
| TEAB:Glycerol | 2.4 |
| TEAB:Mono-Ethylene Glycol (MEG) | > TEAB:Glycerol (lower value) |
| TEAAC:Glycerol | > TEAAC:MEG (lower value) |
| TEAAC:Mono-Ethylene Glycol (MEG) | 0.4 |
This table presents the comparative thermodynamic gas hydrate inhibition performance of different deep eutectic solvents (DESs) at a 5 wt% aqueous solution, based on experimental data. The average suppression temperature indicates the shift in the hydrate equilibrium temperature. mdpi.comdntb.gov.uaresearchgate.net
These studies demonstrate that DESs containing tetraethylammonium salts can be more effective than conventional inhibitors, highlighting their potential as a promising alternative for flow assurance in the energy industry. mdpi.comdntb.gov.uaresearchgate.net
Influence of Anion Identity on Phase Behavior in Deep Erotic Solvents
The formation and properties of deep eutectic solvents (DESs) are significantly influenced by the choice of their constituent components. A systematic study on the solid-liquid phase behavior of mixtures of glutaric acid (GluA) with tetraethylammonium halides (Et₄NX, where X = Cl, Br, I) has revealed the critical role of the anion's identity. researchgate.netoup.com
Detailed experimental evaluation has shown that the eutectic point of these mixtures is shifted to lower temperatures and higher salt concentrations as the ionic radius of the anion decreases. researchgate.netoup.com This trend highlights that the anion's size is a key parameter in designing the liquid window of acid and salt-based deep eutectic systems. researchgate.netoup.com
The solid-liquid phase diagram for the glutaric acid and this compound (GluA + Et₄NI) system shows three main transitions: the β → α transition of glutaric acid, the solidus transition, and the liquidus transition. researchgate.net By fitting experimental data, the eutectic depth can be related to the ionic radius of the halide anion.
| Anion | Ionic Radius (Å) | Eutectic Temperature (K) | Eutectic Composition (mol fraction of salt) |
|---|---|---|---|
| Cl⁻ | 1.81 | ~320 | ~0.4 |
| Br⁻ | 1.96 | ~340 | ~0.3 |
| I⁻ | 2.20 | ~365 | ~0.2 |
Interfacial Electrochemistry and Charge Transfer Phenomena
Electric Double Layer Formation at Gas-Liquid Interfaces
At the interface between a gas and a liquid, the distribution of ions can lead to the formation of an electric double layer (EDL). mdpi.com This phenomenon is particularly evident in aqueous solutions of tetraalkylammonium halides. For instance, tetrabutylammonium (B224687) iodide (TBAI), a close analogue of this compound, has been shown to form a distinct EDL at the air-water interface. oup.comoup.com
The hydrophobic nature of the tetraalkylammonium cations causes them to be segregated at the water surface. oup.com This surface accumulation of positive charge attracts the iodide anions due to electrostatic forces, resulting in an enrichment of iodide ions in the interfacial region as well. oup.com This separation of charge across the interface constitutes the electric double layer. The formation of this EDL has been shown to reduce the vertical ionization energy of liquid water. mdpi.com
Charge Transfer Reactions at Aqueous Interfaces Involving this compound Analogues
The charge-transfer-to-solvent (CTTS) reaction, where an electron is transferred from an anion to the surrounding solvent molecules upon photoexcitation, is a fundamental process in solution chemistry. Studies on aqueous solutions of tetrabutylammonium iodide (TBAI) provide significant insights into these reactions at interfaces. oup.comoup.com
In aqueous TBAI solutions, the CTTS reaction from the iodide ion to water has been investigated using time-resolved photoelectron spectroscopy. oup.comoup.com The presence of the electric double layer at the gas-liquid interface, as described in the previous section, influences the energetics and dynamics of this charge transfer process. oup.com
Research has shown that the electron binding energies of the CTTS state and subsequent transient species are systematically smaller in aqueous TBAI solutions compared to sodium iodide (NaI) solutions. oup.com Furthermore, the rates of the spectral energy shift and bandwidth variation of the photodetached electrons, which reflect the dynamical response of the solvent water, are dependent on the TBAI concentration. oup.comoup.com This indicates that the high density of ions within the EDL alters the solvent's response to the charge transfer event. oup.comoup.com
| Property | Aqueous TBAI Solution | Aqueous NaI Solution |
|---|---|---|
| Electron Binding Energies of CTTS state | Systematically smaller | Higher |
| Solvent Response Dynamics | Concentration-dependent | No concentration dependence observed |
Materials Science and Engineering Applications
Integration of Tetraethylammonium (B1195904) Iodide in Advanced Materials Development
The integration of tetraethylammonium iodide into material synthesis and modification processes has led to significant improvements in the performance and stability of several advanced materials. Its function often revolves around its role as an electrolyte component, a surface passivating agent, or a template for crystal growth.
This compound is utilized as an electrolyte in various electrochemical energy storage (EES) devices, including batteries and supercapacitors. guidechem.comresearchgate.netnih.govnih.gov In these systems, the electrolyte is a critical component that facilitates ion transport between the electrodes. nih.govnih.gov Quaternary ammonium (B1175870) salts like TEAI are used as phase transfer catalysts in organic reactions and as electrolytes to improve conductivity, allowing for efficient charge transfer. guidechem.com The high ionic conductivity, good thermal stability, and wide electrochemical potential window of electrolytes based on tetraalkylammonium salts make them suitable for next-generation EES devices. researchgate.netnih.govnih.gov
In the context of dye-sensitized solar cells (DSSCs), a technology that converts light to electricity, this compound is a critical component of the iodine/iodide electrolyte redox couple. nbinno.com This electrolyte regenerates the dye after it injects an electron into a semiconductor, and TEAI helps maintain the electrolyte's conductivity and stability. nbinno.com The use of gel polymer electrolytes containing tetraalkylammonium iodides has been explored to replace liquid electrolytes in DSSCs, aiming to improve device stability. researchgate.net For instance, the addition of potassium iodide to a tetrapropylammonium (B79313) iodide-polyvinyl alcohol-based gel polymer electrolyte was shown to improve ionic conductivity. researchgate.net
| Energy Storage System | Role of Tetraalkylammonium Iodide | Observed Benefit | Reference |
|---|---|---|---|
| Batteries & Supercapacitors | Electrolyte Component | Improves ionic conductivity and enables efficient charge transfer. | guidechem.com |
| Dye-Sensitized Solar Cells (DSSCs) | Component of Iodide/Tri-iodide Redox Couple in Electrolyte | Maintains electrolyte conductivity and stability, contributing to high power conversion efficiencies. | nbinno.com |
| Gel Polymer Electrolyte-based DSSCs | Iodide Salt Additive | Enhances ionic conductivity of the gel electrolyte. | researchgate.net |
| Hybrid Supercapacitors | Iodine/Iodide Redox Couple Component | Enables high capacity and reversible faradaic reactions in the battery-like electrode. | mdpi.com |
In the field of photovoltaics, organic-inorganic halide perovskites have gained significant attention for their high power conversion efficiencies. samaterials.com However, the instability of these materials in ambient conditions remains a major challenge. researchgate.net The incorporation of alkylammonium halides, including derivatives of this compound, has been proven to be an effective strategy for improving both the stability and performance of perovskite solar cells (PSCs). nih.gov These compounds can be used as additives in the perovskite precursor solution or as surface passivating agents. nih.govmdpi.com
The addition of large organic cations helps to stabilize the perovskite structure and passivate defects on the film surface, which can act as recombination centers for charge carriers. researchgate.netrsc.org Surface passivation with organic ammonium halides can reduce non-radiative charge recombination, leading to enhanced device efficiency and longevity. rsc.orgacs.org For example, treating a perovskite film with phenyltriethylammonium iodide (PTEAI) was shown to protect the film from moisture and passivate surface defects, increasing the power conversion efficiency (PCE) to 20.2% and enabling the device to retain 92% of its initial efficiency after 500 hours in ambient air without encapsulation. researchgate.net Similarly, the use of tetrabutylammonium (B224687) (TBA) iodide as an additive improved the hydrophobicity and moisture stability of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films. nih.gov
| Perovskite System | Ammonium Iodide Additive | Effect on Performance | Reference |
|---|---|---|---|
| Mixed Halide Perovskite | Phenyltriethylammonium iodide (PTEAI) | PCE increased to 20.2%; retained 92% of initial PCE after 500h. | researchgate.net |
| Formamidinium Lead Iodide (FAPbI₃) | Phthalimide N-alkylammonium iodide (PAE-I) | PCE increased from 19.76% to 21.30%; retained 80% of initial efficiency after 2400h. | rsc.org |
| Methylammonium Lead Iodide (MAPbI₃) | Tetrabutylammonium (TBA) Iodide | Enhanced stability in relative humidity of ~60% after 15 days. | nih.gov |
| Mixed Cation Perovskite | Ethylammonium (B1618946) iodide (EAI) | Used as a surface passivating agent to produce highly efficient solar cells. | greatcellsolarmaterials.com |
The incorporation of tetraalkylammonium iodides has a direct and significant impact on the crystal structure and surface morphology of perovskite thin films. frontiersin.org These additives can influence the crystallization process, leading to improved film quality. nih.gov Research has shown that adding compounds like tetrabutylammonium (TBA) iodide to a methylammonium lead iodide (MAPbI₃) precursor solution increases the crystallinity, grain size, and surface uniformity of the resulting perovskite film, reducing pin-holes. nih.govfrontiersin.org
Improved crystallinity and larger grain sizes are desirable as they reduce the density of grain boundaries, which are often sources of defects that can trap charge carriers and impede device performance. researchgate.net For instance, the incorporation of ethylammonium iodide (EAI) into a tin-based perovskite film was found to template the growth of highly crystalline 3D grains, increasing their size and perfecting their orientation. nih.gov While no significant morphological changes were observed via SEM when various ammonium iodide additives were used in the precursor solution, post-treatment of the perovskite film with these salts led to a reduction in the photoinactive δ-phase, indicating improved film purity and crystallinity. nih.gov The evolution of perovskite crystal morphology is a key factor in determining the ultimate photovoltaic performance of the solar cell. mdpi.com
Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that make them valuable as catalysts, adsorbents, and ion-exchangers. The synthesis of specific zeolite frameworks often requires the use of organic structure-directing agents (OSDAs), which are molecules that guide the organization of silicate (B1173343) and aluminate precursors into a particular topology. acs.org The tetraethylammonium (TEA⁺) cation, derived from salts like this compound, is a widely used OSDA in zeolite synthesis. researchgate.netrsc.org
The TEA⁺ cation has been instrumental in the synthesis of several important zeolites, including Zeolite Beta and high-silica Zeolite Y. researchgate.netbu.edu.eg In the synthesis of Zeolite Beta, clusters of approximately six TEA⁺ cations are occluded within the channel intersections of the zeolite, a non-typical templating mechanism that has been the subject of detailed study. researchgate.net The use of dual-OSDA systems, sometimes including TEAOH, can lead to the crystallization of different zeolites like ZSM-12 and ZSM-48, demonstrating the versatility of these organic cations in controlling zeolite formation. rsc.org
Mordenite (B1173385) is a high-silica zeolite with a characteristic needle-like morphology and a pore system that makes it useful for catalytic reactions such as hydrocracking and alkylation. semanticscholar.orgrsc.org The conventional hydrothermal synthesis of mordenite often employs the tetraethylammonium (TEA⁺) cation as an OSDA. rsc.orgdergipark.org.tr The hydrothermal method involves heating an aqueous gel containing sources of silica, alumina, alkali, and the OSDA in an autoclave under controlled temperature and pressure. semanticscholar.org The TEA⁺ cation acts as a template, directing the crystallization to form the specific pore structure of mordenite. rsc.orgdergipark.org.tr While effective, the use of organic templates like TEA⁺ can increase manufacturing costs and lead to environmental concerns, prompting research into template-free synthesis routes or the use of lower-cost alternatives. rsc.orgdergipark.org.tr
Zeolitic Material Synthesis and Structure-Directing Capabilities
This compound in Semiconductor and Electronic Materials
Beyond its role in perovskite solar cells, this compound finds applications in other semiconductor and electronic materials. Its primary function is often related to its properties as an electrolyte or a source of ions for modifying material properties. As previously noted, it is a key ingredient in the electrolyte for dye-sensitized solar cells (DSSCs), where the iodide/tri-iodide redox couple is fundamental to the cell's operation. nbinno.com In this application, TEAI ensures high conductivity and stability of the electrolyte, which is crucial for the cell's longevity and efficiency. nbinno.com The compound is also used more broadly in electrochemistry as an electrolyte to improve the conductivity of solutions for various processes. guidechem.com
Enhancement of Charge Carrier Mobilities in Organic Field-Effect Transistors (OFETs)
Following a comprehensive review of scientific literature, there is currently no available research specifically detailing the use of this compound for the enhancement of charge carrier mobilities in Organic Field-Effect Transistors (OFETs). Scientific investigations into the use of ionic additives to improve the performance of OFETs have primarily focused on other quaternary ammonium salts, such as tetramethylammonium (B1211777) iodide.
Influence on Interchain π–π Stacking and Packing Orientation
Similarly, searches of materials science and chemical engineering databases have not yielded studies that investigate the specific influence of this compound on the interchain π–π stacking and packing orientation of conjugated polymers within OFETs. The effect of ionic compounds on the molecular arrangement and crystalline structure of organic semiconductors is an active area of research, but data directly pertaining to this compound in this context is not present in the available literature.
Due to the absence of specific research on this compound for these applications, no detailed research findings or data tables can be provided.
Supramolecular Chemistry and Solid State Interactions
Formation and Characterization of Polyiodide Arrangements with Tetraethylammonium (B1195904) Counterions
Tetraethylammonium iodide serves as a crucial component in the formation of complex polyiodide networks. The large, non-polar tetraethylammonium cation influences the assembly of iodide and iodine molecules into various supramolecular structures. These structures are of interest due to their unique electronic and optical properties. The formation of these arrangements is often achieved through the slow diffusion of solutions containing this compound and elemental iodine.
The interaction of this compound with iodine can lead to the formation of distinct polyiodide arrangements. One notable structure is the two-dimensional T-shaped sheet of triiodide ions, which is stabilized by the presence of tetraethylammonium cations. researchgate.netresearchgate.netrsc.org In the case of (C2H5)4N+·I3−, single-crystal X-ray diffraction has revealed that the triiodide ions are organized into these two-dimensional T-shaped sheets. researchgate.netresearchgate.net This arrangement is in contrast to other polyiodide structures, such as the one-dimensional linear chains observed with different counterions. researchgate.netresearchgate.netrsc.org The specific geometry of the polyiodide network is highly dependent on the size, shape, and charge distribution of the counterion.
Halogen bonding is a significant directional interaction that governs the structure of tetraethylammonium-polyiodide systems. rsc.org In these structures, a halogen atom acts as an electrophilic species (the halogen bond donor) and interacts with a nucleophilic species (the halogen bond acceptor). In the case of tetraethylammonium triiodide, I···I halogen bonding interactions are observed. researchgate.netresearchgate.net These interactions lead to an asymmetry in the triiodide anions within the crystal structure. researchgate.netresearchgate.net The formation of these halogen bonds contributes to the organization of the triiodide ions into the observed two-dimensional T-shaped sheets. researchgate.net The strength and directionality of these halogen bonds are key factors in the crystal engineering of polyiodide networks, allowing for the rational design of materials with specific solid-state structures. nih.govbohrium.com
Thermodynamic Studies of Tetraethylammonium-Polyiodide Systems
Thermodynamic studies of tetraethylammonium-polyiodide systems provide valuable insights into their stability and formation. Electromotive force (emf) measurements of solid-state cells have been utilized to determine the Gibbs free energy, enthalpy, and entropy changes for the reactions between this compound and iodine to form polyiodides. acs.org
For the reaction:
(C₂H₅)₄NI(s) + I₂(s) → (C₂H₅)₄NI₃(s)
the standard Gibbs free energy of formation (ΔG°) has been determined over a range of temperatures. acs.org Similarly, the thermodynamic parameters for the formation of higher polyiodides, such as tetraethylammonium heptaiodide ((C₂H₅)₄NI₇), have also been investigated through the reaction: acs.org
(C₂H₅)₄NI₃(s) + 2I₂(s) → (C₂H₅)₄NI₇(s)
These studies provide fundamental data on the stability of these compounds and the driving forces behind their formation. The thermodynamic data for these reactions in the tetraethylammonium system are presented in the table below. acs.org
| Reaction | Temperature Range (°C) | ΔG° (kcal/mol) |
| (C₂H₅)₄NI(s) + I₂(s) → (C₂H₅)₄NI₃(s) | 25-113.5 | -5.5 |
| (C₂H₅)₄NI₃(s) + 2I₂(s) → (C₂H₅)₄NI₇(s) | 25-113.5 | -5.29 + 0.00392(T-273) |
Biological Probe Applications and Mechanistic Insights
Utilization of Tetraethylammonium (B1195904) Iodide as a Research Probe for Ion Transport Mechanisms
The tetraethylammonium ion is widely employed as a pharmacological research agent to investigate the function of ion channels, which are fundamental to cellular excitability and signaling processes. nih.gov Its capacity to block specific ion channels allows researchers to isolate and study the activity of other channels and related transport mechanisms.
Tetraethylammonium is a classic and widely used blocker of potassium (K+) channels. nih.gov This action is pivotal in electrophysiological studies because inhibiting K+ currents allows for the detailed examination of other ionic currents, such as those carried by sodium (Na+) or calcium (Ca2+), which would otherwise be masked.
In studies of frog skeletal muscle, the application of 58 mM TEA was found to reduce the maximum potassium conductance by approximately 90%, with a dissociation constant (Kd) of 8 x 10⁻³ M, indicating a reversible, one-to-one binding relationship with the channel's receptor site. nih.gov Furthermore, TEA slows the rate of onset for delayed potassium currents. nih.gov In hamster suprachiasmatic nucleus (SCN) neurons, TEA is frequently used to inhibit delayed rectifier K+ currents (I_DR) to facilitate the study of transient K+ currents (I_A). drugbank.com Research showed that TEA modulates the inactivation time constant of I_A in a concentration-dependent manner without affecting its amplitude. drugbank.com Specifically, reducing the TEA concentration from 40 mM to 1 mM significantly decreased the inactivation time constant from 9.8 ms (B15284909) to 4.9 ms. drugbank.com
Beyond potassium channels, TEA has also been shown to inhibit acid-sensing ion channels (ASICs), such as ASIC1a. researchgate.net This effect is voltage-dependent, decreasing with depolarization, which suggests a mechanism involving the physical occlusion of the channel pore. researchgate.net
Interactive Table: Effects of Tetraethylammonium (TEA) on Various Ion Channels
| Channel Type | Biological System | TEA Concentration | Key Research Finding |
| Delayed Rectifier K+ Channel | Frog Skeletal Muscle | 58 mM | Reduced maximum potassium conductance by ~90%. nih.gov |
| Delayed Rectifier K+ Channel | Frog Skeletal Muscle | N/A (Kd = 8 x 10⁻³ M) | Slowed the rate of onset of delayed potassium currents. nih.gov |
| Transient K+ Current (I_A) | Hamster SCN Neurons | 1 mM vs. 40 mM | Modulated the inactivation time constant (4.9 ms vs. 9.8 ms). drugbank.com |
| Acid-Sensing Ion Channel (ASIC1a) | Recombinant/Native | Not Specified | Inhibited channel activity via a pore-blocking mechanism. researchgate.net |
The utility of tetraethylammonium as a research probe extends to the study of neurotransmitter systems, particularly the cholinergic system. Its mechanisms of action include influencing both the release of neurotransmitters from the presynaptic terminal and the function of postsynaptic receptors.
Research has shown that TEA facilitates the release of the neurotransmitter acetylcholine (B1216132). nih.gov In studies using rat striatal tissue slices, TEA was found to significantly stimulate the electrically-evoked release of acetylcholine. nih.gov This effect is largely attributed to its blockade of presynaptic potassium channels. By inhibiting these channels, TEA broadens the action potential, which prolongs the depolarization of the presynaptic terminal. This extended depolarization enhances the influx of calcium ions, a critical trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters.
In addition to its presynaptic effects, TEA also interacts directly with postsynaptic receptors. It is known to block nicotinic acetylcholine receptors, which are crucial for fast synaptic transmission in the nervous system and at the neuromuscular junction. drugbank.com Studies on mouse muscle-type nicotinic receptors have demonstrated that TEA acts as a competitive antagonist when co-applied with an agonist like carbamylcholine. nih.gov At millimolar concentrations, it inhibits the receptor currents by reducing the single-channel amplitude, with an IC50 of 2-3 mM. nih.govnih.gov This dual action—enhancing presynaptic release while blocking postsynaptic receptors—makes TEA a complex but valuable tool for dissecting the specific components of synaptic transmission.
Mechanistic Enzymatic Inhibition Studies
Tetraalkylammonium salts, including tetraethylammonium, are recognized as reversible inhibitors of cholinesterases, a family of enzymes essential for breaking down acetylcholine. nih.gov This inhibitory property allows for detailed mechanistic studies of enzyme function.
Tetraethylammonium acts as a competitive inhibitor of butyrylcholinesterase (BuChE), an enzyme that plays a role in cholinergic neurotransmission. nih.gov The mechanism of inhibition is notably concentration-dependent and involves interaction with two key sites on the enzyme: the peripheral anionic site (PAS) and the catalytic substrate-binding site. nih.gov
At lower concentrations (around 10 mM), TEA competes with the substrate at the peripheral anionic site. nih.gov This action can paradoxically lead to an apparent activation of the enzyme. The proposed explanation is that the substrate itself can cause inhibition at high concentrations (substrate inhibition), and TEA's competition at the PAS is less effective than this substrate inhibition. By displacing the substrate from the inhibitory peripheral site, TEA mimics an activation effect. nih.gov
Interactive Table: Concentration-Dependent Effects of TEA on Butyrylcholinesterase (BuChE)
| TEA Concentration | Primary Site of Action | Observed Effect on BuChE Activity | Proposed Mechanism |
| ~10 mM | Peripheral Anionic Site (PAS) | Apparent Activation | TEA competes with the substrate at the PAS; this inhibition by TEA is less effective than the enzyme's own substrate inhibition, resulting in a net increase in activity. nih.gov |
| ~40 mM | Peripheral & Catalytic Sites | Inhibition | TEA competes with the substrate at both binding sites, effectively lowering the overall enzymatic activity. nih.gov |
Analytical Chemistry Methodologies
Applications in Chromatographic Techniques for Chemical Separation and Analysis
Tetraethylammonium (B1195904) iodide serves as a valuable reagent in the field of ion-pair chromatography (IPC), a technique frequently employed in high-performance liquid chromatography (HPLC). itwreagents.com This method is particularly useful for the separation of ionic or highly polar analytes on a reversed-phase column, where such compounds would typically exhibit poor retention and resolution. itwreagents.comchromatographyonline.com The fundamental principle of IPC involves the addition of an ion-pairing reagent to the mobile phase, which interacts with the ionic analyte to form a neutral, hydrophobic ion-pair. itwreagents.com This newly formed complex has a greater affinity for the non-polar stationary phase (such as C18), leading to increased retention and improved separation. itwreagents.comkm3.com.tw
As a quaternary ammonium (B1175870) salt, tetraethylammonium iodide acts as a cationic ion-pairing reagent. chromatographyonline.com The tetraethylammonium cation (TEA⁺) pairs with anionic analytes in the sample. tcichemicals.com This interaction neutralizes the charge of the analyte, making the resulting ion-pair more hydrophobic. km3.com.tw The increased hydrophobicity allows the complex to be retained on the reversed-phase column, enabling separation from other components in the mixture. itwreagents.com The retention can be controlled by adjusting the concentration of the ion-pairing reagent and the composition of the organic solvent in the mobile phase. thermofisher.com
There are two primary models describing the mechanism of retention in IPC:
Ion-Pair Formation in the Mobile Phase: The tetraethylammonium cation and the anionic analyte form a neutral ion-pair in the mobile phase, which then partitions onto the hydrophobic stationary phase. thermofisher.com
Dynamic Ion-Exchange Model: The hydrophobic alkyl chains of the tetraethylammonium cation adsorb onto the stationary phase, creating a dynamic ion-exchange surface. The anionic analyte is then retained on this surface through electrostatic interactions. thermofisher.comphenomenex.blog
In practice, the retention mechanism is often a combination of both models. phenomenex.blog The choice of the ion-pairing reagent is critical; for separating acidic samples, which are ionized under neutral conditions, quaternary ammonium salts like tetraethylammonium hydroxide (B78521) (or its salts, like the iodide) are added to the mobile phase. km3.com.twtcichemicals.com
A notable application involves the speciation of iodine in environmental and food samples. A method using ion-pair reversed-phase HPLC coupled with mass spectrometry was developed to separate and quantify inorganic iodine species (iodide and iodate) and organic iodinated amino acids. researchgate.net The use of tetraethylammonium hydroxide in the mobile phase facilitated the successful separation of these anionic species. researchgate.net
| Parameter | Condition |
|---|---|
| Chromatographic Column | Reversed Phase C18 |
| Mobile Phase Composition | 2.0 mM Tetraethylammonium hydroxide, 10 mM L-phenylalanine, 1% Methanol (pH 8.9) |
| Flow Rate | 1.5 mL min⁻¹ |
| Column Temperature | 25 °C |
| Analytes Separated | Iodate (IO₃⁻), Iodide (I⁻), Monoiodotyrosine (MIT), Diiodotyrosine (DIT) |
Role as a Reagent in Polarographic Analysis
In polarography, an electrochemical technique for determining the concentration of electroactive substances in a solution, this compound is primarily used as a supporting electrolyte. ajsonline.org A supporting electrolyte, also known as an indifferent electrolyte, is a salt added in high concentration to the solution being analyzed. Its main functions are to increase the conductivity of the solution and to suppress the migration current. youtube.com
The current measured in polarography should ideally be governed only by the diffusion of the analyte to the dropping mercury electrode (DME), as this diffusion current is directly proportional to the analyte's concentration. However, charged analytes also move under the influence of the electric field between the electrodes, creating a "migration current" that interferes with accurate measurement. youtube.com By adding a high concentration of a supporting electrolyte (typically 50 to 100 times that of the analyte), the ions of the supporting electrolyte carry the vast majority of the current, effectively reducing the transport number of the analyte ions to near zero and eliminating the migration current. youtube.com
Tetraethylammonium salts are particularly advantageous as supporting electrolytes in the analysis of organic compounds and for reductions occurring at very negative potentials. Many organic compounds are not soluble in purely aqueous solutions, necessitating the use of organic solvents like dimethylformamide or acetonitrile. Quaternary ammonium salts such as this compound are readily soluble in these organic solvents, making them ideal for such applications.
Furthermore, the tetraethylammonium cation is electrochemically stable and is not easily reduced at the cathode. youtube.com This is crucial when analyzing substances that are reduced at highly negative potentials (e.g., more negative than -1.8 V vs. SCE). At these potentials, common supporting electrolyte cations like K⁺ or Na⁺ would be reduced, interfering with the analysis. youtube.com The high reduction potential of the tetraethylammonium cation allows for a wider analytical window, enabling the determination of a broader range of compounds.
| Characteristic | Purpose | Advantage of this compound |
|---|---|---|
| High Concentration | To minimize migration current and ensure the limiting current is diffusion-controlled. youtube.com | Used in concentrations 50-100 times that of the analyte. |
| High Conductivity | To decrease the resistance of the solution. | Provides good conductivity in both aqueous and organic media. |
| Electrochemical Inertness | The electrolyte's ions should not be reduced or oxidized in the potential range of interest. youtube.com | Stable at very negative potentials, extending the usable voltage range beyond that of alkali metal salts. |
| Solubility | Must be soluble in the solvent used for the analysis. | Good solubility in organic solvents used for organic polarographic analysis (e.g., DMF, acetonitrile). |
Computational and Theoretical Investigations
Molecular Dynamics Simulations of Tetraethylammonium (B1195904) Iodide Systems
Molecular dynamics (MD) simulations are a cornerstone of computational studies on ionic solutions, allowing researchers to model the time-dependent behavior of molecular systems. For tetraethylammonium iodide, MD simulations elucidate its interactions with solvents and its behavior at interfaces.
The solvation of tetraethylammonium (TEA⁺) and iodide (I⁻) ions is a complex process governed by a balance of electrostatic and hydrophobic interactions. In aqueous solutions, the TEA⁺ cation, with its four ethyl groups, introduces significant hydrophobic character. MD simulations of similar tetraalkylammonium ions reveal that water molecules form structured cages, often likened to clathrate hydrates, around the nonpolar alkyl chains. This structuring is an entropically driven process.
Simulations of tetraethylammonium hydroxide (B78521) (TEAH) have shown that the TEA⁺ cations tend to form continuous domains, while the smaller anions are found within the voids created by this cationic network. rsc.org This structural arrangement leads to dynamic heterogeneity in the solution. rsc.org The diffusion of TEA⁺ ions is influenced by the length of the alkyl chains, with dynamics in TEA-containing ionic liquids being generally sluggish. rsc.org
While extensive studies on TEA-I in a wide variety of non-aqueous solvents are limited in publicly accessible literature, simulations on similar quaternary ammonium (B1175870) salts indicate that the nature of the solvent significantly alters the solvation shell structure and ionic mobility. In polar aprotic solvents, ion pairing is more prevalent compared to protic solvents like water, which can effectively solvate both cations and anions through hydrogen bonding.
Table 1: Key Findings from MD Simulations on Tetraalkylammonium Salt Solvation
| Property | Observation in Aqueous Solution | Influencing Factors |
| Cation Solvation | Formation of structured water "cages" around alkyl groups. | Hydrophobic interactions of ethyl chains. |
| Anion Solvation | Standard solvation by water molecules. | Ion-dipole interactions. |
| Solution Structure | Cations may form continuous domains, with anions in voids. rsc.org | Cation size and concentration. |
| Ion Dynamics | Sluggish diffusion compared to smaller ions. rsc.org | Alkyl chain length, solvent viscosity. |
This table is generated based on findings for tetraalkylammonium ions in general, including studies on tetraethylammonium hydroxide.
The behavior of this compound at interfaces, such as the liquid-vapor interface of water, is of significant interest. MD simulations, often complemented by experimental techniques like photoelectron spectroscopy, are used to probe the distribution of ions at such interfaces.
Studies on analogous compounds like tetrabutylammonium (B224687) iodide (TBAI) and tetramethylammonium (B1211777) iodide (TMAI) provide a framework for understanding TEA-I behavior. These simulations show that the tetraalkylammonium cations are surface-active. acs.orgresearchgate.net The hydrophobic interactions between the alkyl chains and the nonpolar air phase drive the cations to the interface. researchgate.net
Conversely, the iodide anion also shows a propensity for the interface, which is attributed to its large size and high polarizability. acs.orgresearchgate.net This leads to an enhanced concentration of both TEA⁺ cations and I⁻ anions in the interfacial region compared to the bulk solution. The net effect is the formation of a surface dipole layer. Simulations of TMAI have shown that the adsorption of iodide anions is typically limited to the first molecular layer at the surface, which is then balanced by a more diffuse layer of the tetraalkylammonium cations extending deeper into the solution. acs.org
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, from its optical characteristics to the nature of the chemical bonds within its constituent ions and their interactions.
Specific DFT studies focusing on the optical and electronic properties of solid-state this compound are not widely available in the literature. However, the principles of DFT can be used to predict the general characteristics of this ionic compound.
As an ionic solid, this compound is expected to be a wide-band-gap insulator. The electronic structure would consist of a valence band formed primarily from the filled p-orbitals of the iodide anions and a conduction band derived from the unoccupied orbitals of the tetraethylammonium cations. DFT calculations would allow for the precise determination of the band gap energy.
The optical properties, such as the absorption spectrum, are directly related to this electronic structure. For a wide-band-gap material, significant optical absorption would only be expected in the ultraviolet region, corresponding to the energy required to excite an electron from the valence band to the conduction band. DFT can be employed to simulate this absorption spectrum, providing theoretical insight into the material's transparency in the visible range. mdpi.comresearchgate.net
A significant feature of iodide chemistry is the formation of polyiodide anions (Iₓ⁻), such as triiodide (I₃⁻) and pentaiodide (I₅⁻), through the reaction of I⁻ with molecular iodine (I₂). The large tetraethylammonium cation is effective at stabilizing these larger anions in the solid state.
Ab initio and DFT calculations have been instrumental in understanding the structure and bonding of these polyiodide species. wikipedia.orgresearchgate.net For the triiodide anion, calculations confirm a linear or near-linear structure. The bonding is described as a "three-center four-electron" (3c-4e) bond, which is weaker and longer than a typical covalent I-I bond. researchgate.net Quantum chemical methods can accurately predict the vibrational frequencies (e.g., Raman spectra) and bond lengths for these anions, which are in good agreement with experimental X-ray crystallography data. researchgate.netmdpi.com These calculations can also elucidate the nature of the interactions between the polyiodide anion and the surrounding cations, which can influence the symmetry and bond lengths of the anion. researchgate.net
Table 2: Calculated Properties of Common Polyiodide Anions
| Anion | Typical Calculated Structure | Bonding Description | Key Features from Calculations |
| Triiodide (I₃⁻) | Linear or slightly asymmetric | Three-center four-electron (3c-4e) bond researchgate.net | Asymmetry influenced by cation interaction. |
| Pentaiodide (I₅⁻) | V-shaped, consisting of I₃⁻ and I₂ units researchgate.net | Composed of I₂ and I₃⁻ units researchgate.net | Multiple isomers with different energies. |
This table summarizes general findings from computational studies on polyiodide anions.
Electrostatic surface potential (ESP) analysis is a computational method used to visualize the charge distribution on the surface of a molecule. For the tetraethylammonium cation, ESP calculations reveal important aspects of its reactivity and interaction with its environment.
DFT calculations on the analogous tetramethylammonium cation show that while the formal +1 charge resides on the central nitrogen atom, the exterior surface of the ion is dominated by a positive electrostatic potential. acs.org This is because the electron-withdrawing nitrogen atom polarizes the C-H bonds, leaving the hydrogen atoms with a partial positive charge. The bulk of the ethyl groups shields the central nitrogen, so any approaching anion, like iodide, interacts with this diffuse, positively charged surface rather than a concentrated central charge. acs.org This charge distribution is fundamental to understanding the ion's solvation, its ability to form ion pairs, and its behavior at interfaces. The ESP of the iodide anion is, as expected, negative and spherically symmetric, governing its electrostatic interactions with the solvent and surrounding cations.
Historical and Evolving Research Perspectives on Tetraethylammonium Iodide
Early Academic Investigations and Discoveries
The journey of Tetraethylammonium (B1195904) Iodide (TEAI) in the realm of scientific inquiry began with its synthesis and initial characterization as a quaternary ammonium (B1175870) salt. The preparation of TEAI is achieved through the reaction of triethylamine (B128534) with ethyl iodide. wikipedia.orgwikipedia.org This straightforward synthesis made it an accessible compound for early researchers.
The most striking physiological effect observed in these early studies was a significant drop in blood pressure, which sparked considerable interest in its potential clinical applications for hypertension. jhu.edu Consequently, a wave of research ensued, with clinicians investigating the use of tetraethylammonium in a variety of vascular diseases and other conditions. jhu.edu For a period, the tetraethylammonium ion became a standard substance for researchers to test the influence of ganglionated autonomic nerves on various biological systems. jhu.edu
Concurrent with these pharmacological investigations, the fundamental chemical and physical properties of TEAI were also being established. In 1958, the crystal and molecular structure of tetraethylammonium iodide was determined, revealing a distorted wurtzite lattice. wikipedia.org At the nitrogen atom, the coordination is a flattened tetrahedron. wikipedia.org
| Year | Discovery/Investigation | Significance |
|---|---|---|
| 1945-1946 | Discovery of the ganglionic blocking action of the tetraethylammonium ion. jhu.edu | Provided a crucial tool for studying the autonomic nervous system and its role in blood pressure regulation. jhu.edu |
| 1958 | Determination of the crystal and molecular structure of this compound. wikipedia.org | Provided fundamental knowledge about the compound's solid-state structure. wikipedia.org |
Evolution of Research Applications and Academic Focus
Following its initial discovery as a ganglionic blocker, the research applications of this compound have evolved significantly, expanding from pharmacology to various other scientific disciplines. This evolution reflects a deeper understanding of its chemical and physical properties and its utility as a versatile research tool.
A major shift in the academic focus on TEAI occurred with the recognition of its ability to block potassium channels. drugbank.com This property made it an invaluable tool in the field of neurophysiology for studying the role of these channels in nerve impulses and cellular excitability. nih.gov The tetraethylammonium ion is known to block voltage-dependent K+ channels in nerve cells, an action that is thought to be involved in its effects at sympathetic nerve terminals. wikipedia.org The specificity of this blockade allowed researchers to isolate and characterize different types of potassium channels, significantly advancing our understanding of ion channel function. nih.gov
In the realm of organic chemistry, this compound has found widespread use as a phase-transfer catalyst. wikipedia.orgchemimpex.com Its ability to facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase) has made it a valuable reagent in a variety of synthetic transformations. chemimpex.com Examples of its application as a phase-transfer catalyst include the geminal di-alkylation of fluorene (B118485), N,N-dialkylation of aniline (B41778), and N-alkylation of carbazole using aqueous sodium hydroxide (B78521) and alkyl halides. wikipedia.org
The electrochemical properties of this compound have also been extensively explored. It serves as a supporting electrolyte in numerous electrochemical experiments, enhancing the conductivity and stability of the solutions. chemimpex.com Its use in electrochemistry is crucial for studying a wide range of redox processes and for the development of electrochemical devices. guidechem.com
More recently, a significant area of research has emerged focusing on the application of this compound in renewable energy technologies, specifically in dye-sensitized solar cells (DSSCs). nbinno.com In these solar cells, TEAI is a key component of the electrolyte, playing a crucial role in maintaining its conductivity and stability. nbinno.com The synergy between organic dyes and the iodide salt contributes to achieving high power conversion efficiencies. nbinno.com Research has shown that the use of quaternary ammonium iodide salts can lead to higher solar power conversion efficiency compared to electrolytes containing inorganic iodide salts.
| Research Area | Application | Key Function |
|---|---|---|
| Pharmacology/Neurophysiology | Ganglionic and Potassium Channel Blocker jhu.edudrugbank.com | Studying the autonomic nervous system and ion channel function. jhu.edunih.gov |
| Organic Synthesis | Phase-Transfer Catalyst wikipedia.orgchemimpex.com | Facilitating reactions between immiscible reactants. chemimpex.com |
| Electrochemistry | Supporting Electrolyte chemimpex.com | Enhancing conductivity and stability of solutions. chemimpex.com |
| Renewable Energy | Electrolyte component in Dye-Sensitized Solar Cells nbinno.com | Improving power conversion efficiency and stability. nbinno.com |
Future Directions in this compound Research
The multifaceted nature of this compound continues to open new avenues for scientific investigation, with promising future directions in materials science, energy storage, and pharmaceutical development.
In the rapidly advancing field of materials science, TEAI and other quaternary ammonium salts are being explored as building blocks for novel materials with tailored properties. chemimpex.com Their role in the synthesis of ionic liquids is a particularly active area of research. hiyka.com Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low volatility, high thermal stability, and tunable solubility. hiyka.com These characteristics make them attractive for a wide range of applications, including as green solvents in chemical processes and in the development of advanced materials. hiyka.com Future research will likely focus on designing and synthesizing new ionic liquids based on the tetraethylammonium cation with specific functionalities for applications in areas such as gas capture and biopolymer processing. hiyka.com
The demand for improved energy storage solutions is driving research into new electrolyte systems for batteries and supercapacitors. The high ionic conductivity and wide electrochemical window of electrolytes containing tetraethylammonium ions make them promising candidates for these applications. wikipedia.org Future studies will likely investigate the use of TEAI in the development of safer and more efficient energy storage devices, potentially contributing to the advancement of electric vehicles and grid-scale energy storage.
In the pharmaceutical sector, this compound and its derivatives continue to be of interest. While its early clinical use was limited, its well-defined action as a potassium channel blocker provides a basis for the design of new therapeutic agents. drugbank.com Furthermore, TEAI serves as a valuable pharmaceutical intermediate, a foundational building block in the synthesis of more complex medicinal compounds. nbinno.com The development of new synthetic methodologies utilizing TEAI could accelerate the discovery and production of novel drugs. Research into drug delivery systems is another area where quaternary ammonium compounds are being explored, with the potential to enhance the solubility and bioavailability of certain medications. hiyka.com
| Research Area | Potential Application | Anticipated Impact |
|---|---|---|
| Materials Science | Component of novel ionic liquids and advanced materials. chemimpex.comhiyka.com | Development of "green" solvents and materials with tailored properties. hiyka.com |
| Energy Storage | Electrolyte in advanced batteries and supercapacitors. wikipedia.org | Creation of safer and more efficient energy storage solutions. |
| Pharmaceutical Development | Pharmaceutical intermediate and scaffold for new drug design. drugbank.comnbinno.com | Acceleration of drug discovery and development of new therapeutic agents. |
Q & A
Q. How can ion pair formation in Et₄NI solutions be experimentally determined?
Ion pair formation is analyzed via conductivity measurements using models like the Fuoss-Fernandez-Prini (FHFP) model. Key parameters include the association constant (Kₐ) and ion pair distance (R), derived from equivalent conductivity (Λ₀) and solvent properties (e.g., viscosity, dielectric constant). For mixed solvents (e.g., methanol-water), R is calculated as the sum of ion radii and solvent molecular diameter (S). In methanol-acetonitrile mixtures, R for Et₄NI is 6.4 Å, indicating solvent-separated ion pairs .
Q. What precautions are critical for handling Et₄NI in laboratory settings?
Et₄NI is hygroscopic and light-sensitive. Store in tightly sealed containers in dry, ventilated areas. Use impermeable gloves (tested for contamination), safety goggles (EN166-compliant), and respiratory protection (e.g., P95 masks) to avoid dust inhalation. Experimental setups should include exhaust ventilation to mitigate aerosol formation .
Q. What methods characterize Et₄NI’s role in zeolite synthesis?
Et₄NI acts as a structure-directing agent in zeolite mordenite synthesis. Characterization involves:
- X-ray diffraction (XRD) to confirm crystallinity.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- FTIR spectroscopy to identify organic-inorganic interactions. Et₄NI promotes highly siliceous frameworks by templating large cations, altering adsorption and catalytic properties .
Q. How is equivalent conductivity (Λ₀) measured for Et₄NI in mixed solvents?
Λ₀ is determined using conductance cells at 25°C. Solvent mixtures (e.g., methanol-acetonitrile) are prepared with varying molar fractions (xₘ). Λ₀ and Walden product (Λ₀·η₀) are calculated from measured conductivity and viscosity. For Et₄NI, Λ₀ decreases monotonically with increasing xₘ in methanol-acetonitrile due to reduced solvation .
Q. How to analyze ion speciation in Et₄NI solutions?
Speciation studies combine conductivity data with SIT (Specific Ion Interaction Theory) regression. For example, phytate ion interactions in Et₄NI media are modeled using protonation constants and ion activity coefficients. Multi-dimensional least squares regression accounts for electrolyte-specific effects across media (e.g., NaCl vs. Et₄NI) .
Advanced Research Questions
Q. How to resolve contradictions in association constants (Kₐ) for Et₄NI across solvent systems?
Non-monotonic Kₐ trends in methanol-water mixtures (e.g., rapid increase at xₘ < 0.3 vs. plateaus at 0.3 < xₘ < 0.75) arise from microheterogeneous solvent structures. Preferential solvation of ions (e.g., Na⁺ in NaI vs. Et₄N⁺) alters microphase composition. Use self-diffusion studies and microscopic solvent parameters to validate these effects .
Q. Which conductivity models are optimal for weakly associated Et₄NI solutions?
The FHFP model outperforms others for weak ionic associations (Kₐ < 100). It minimizes standard deviation (σ) in Λ₀ and R fits by accounting for solvent-separated ion pairs. For strongly associated electrolytes, differences between models (e.g., Fuoss vs. FHFP) diminish .
Q. How does high pressure alter Et₄NI’s electrical conductivity?
Under mechanical pressure, Et₄NI forms polyiodides (e.g., tetraethylammonium di-iodine triiodide), enhancing conductivity. Single-crystal X-ray diffraction and DFT calculations reveal pressure-induced structural rearrangements, such as closer I⁻···I₂ contacts, which facilitate charge transfer .
Q. How to apply SIT regression to thermodynamic data involving Et₄NI?
Multi-dimensional SIT regression integrates data from diverse electrolytes (e.g., LiClO₄, NaCl, Et₄NI). For example, log₁₀K◦₁ values for organics are fitted using:
where I is ionic strength, and Δε/Δβ are ion-specific coefficients. This method resolves discrepancies in thermodynamic datasets .
Q. How does Et₄NI influence Markovnikov addition in organic synthesis?
Et₄NI, combined with trifluoroacetic acid, facilitates Markovnikov addition of HI to enones. The mechanism involves in situ HI generation via ion exchange (I⁻ from Et₄NI + H⁺ from acid). Monitor reaction progress using ¹H NMR or GC-MS to confirm regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
